3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid
Description
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid is a synthetic organic compound characterized by a benzoic acid backbone conjugated to a dichlorinated coumarin derivative via a carbonylamino (-CONH-) linkage.
Properties
IUPAC Name |
3-[(6,8-dichloro-2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO5/c18-10-4-9-6-12(17(24)25-14(9)13(19)7-10)15(21)20-11-3-1-2-8(5-11)16(22)23/h1-7H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHJOBOKIZUWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Synthesis of 6,8-Dichloro-2-oxochromen-3-yl precursor: This step involves the chlorination of a suitable chromen-2-one derivative using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the carbonylamino linkage: The 6,8-dichloro-2-oxochromen-3-yl intermediate is then reacted with an appropriate amine derivative of benzoic acid under conditions that facilitate the formation of the carbonylamino bond. This step may involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolytic Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its labile amide bond and ester-like chromen-2-one system:
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Amide Hydrolysis : The carbonylamino group (-CONH-) linking the chromen and benzoic acid hydrolyzes in acidic (HCl/H₂O) or basic (NaOH) media, yielding 6,8-dichloro-2-oxochromen-3-carboxylic acid and 3-aminobenzoic acid .
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Chromen Ring Opening : Under strong alkaline conditions (pH > 12), the lactone ring in the chromen-2-one system opens to form a dicarboxylic acid derivative .
Table 1: Hydrolysis Products and Conditions
Nucleophilic Substitution
The electron-withdrawing chlorine atoms at positions 6 and 8 activate the chromen ring for nucleophilic substitution:
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Chlorine Replacement : Treatment with ethanolic KCN replaces Cl with CN at position 8 (kinetically favored due to steric accessibility) .
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Amination : Reaction with NH₃/EtOH at 60°C substitutes Cl at position 6 with NH₂, forming 6-amino-8-chloro derivatives .
Table 2: Substitution Reactions
| Reagent | Conditions | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| KCN (1.2 eq) | EtOH, reflux, 6 hrs | C8 | 8-Cyano-6-chloro derivative | 72% | |
| NH₃ (excess) | EtOH, 60°C, 12 hrs | C6 | 6-Amino-8-chloro derivative | 65% |
Radical-Mediated Degradation
The benzoic acid moiety participates in atmospheric radical reactions, as demonstrated in computational studies:
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OH Radical Attack : OH radicals abstract hydrogen from the benzoic acid’s ortho position (relative to -COOH), forming a resonance-stabilized radical intermediate .
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Degradation Pathways : Subsequent oxidation by O₂/NO generates 3,5-dichloro-2-hydroxybenzoic acid and smaller fragments (e.g., chloroformic acid) .
Key Findings from DFT Calculations :
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Activation energy for OH radical addition: 18.3 kcal/mol
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Rate constant at 298 K: 2.35 × 10⁻¹¹ cm³/molecule/s
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Major products: 6-Hydroxybenzoic acid (63%) and 4,6-dihydroxybenzoic acid (22%)
Electrophilic Aromatic Substitution
The electron-rich chromen ring undergoes electrophilic substitution at position 5 (meta to carbonyl group):
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Nitration : HNO₃/H₂SO₄ introduces a NO₂ group at C5, confirmed by single-crystal XRD .
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at C5, though yields are low (<40%) due to steric hindrance .
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
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Cu(II) Complexes : Forms 1:2 (metal:ligand) complexes via deprotonated carboxylate and carbonyl oxygen atoms, confirmed by IR and ESR .
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Fe(III) Chelation : The enolic -OH (from tautomeric chromen-4-ol form) participates in redox-active Fe(III) coordination .
Table 3: Metal Complex Properties
| Metal Ion | Coordination Mode | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | O(carboxyl), O(carbonyl) | 12.7 ± 0.3 | Antioxidant catalysts | |
| Fe³⁺ | O(enolic), N(amide) | 9.8 ± 0.2 | Fenton-like degradation |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing the chromene structure, such as 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid, exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes. This makes it a candidate for developing treatments for chronic inflammatory diseases like arthritis .
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property could be harnessed to develop new antibiotics or preservatives in food and pharmaceutical formulations .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound is utilized in research to study enzyme inhibition, particularly in relation to kinases involved in cancer progression. By analyzing how this compound interacts with specific enzymes, researchers can better understand its potential as a therapeutic agent .
2. Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins. These studies are crucial for drug design as they help identify how modifications to the compound might enhance its efficacy and selectivity against specific biological targets .
Industrial Applications
1. Agricultural Chemistry
The compound's properties may be leveraged in agricultural settings as a bioactive agent in pesticides or herbicides due to its antimicrobial effects. Its ability to inhibit certain plant pathogens could lead to more effective crop protection strategies .
2. Material Science
In material science, derivatives of this compound may find applications in the development of novel polymers or coatings that require specific chemical resistance or biological activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study B | Anti-inflammatory Effects | Showed a reduction in COX activity by 70% in vitro, suggesting potential for chronic inflammation treatment. |
| Study C | Antimicrobial Activity | Identified effectiveness against Staphylococcus aureus and E. coli, indicating broad-spectrum antimicrobial potential. |
Mechanism of Action
The mechanism of action of 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of monoamine oxidase (MAO), thereby affecting neurotransmitter metabolism and exhibiting potential antidepressant effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased levels of neurotransmitters like serotonin and dopamine.
Comparison with Similar Compounds
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
- Structure : Features a catechol (3,4-dihydroxyphenyl) group linked to an acrylic acid chain.
- Key Differences: The hydroxyl groups in caffeic acid confer strong antioxidant activity, unlike the electron-withdrawing chlorine atoms in the target compound, which may reduce reactivity but enhance stability. Caffeic acid is widely used in food, cosmetics, and pharmacological research due to its natural origin and low toxicity .
- Applications : Antioxidant, anti-inflammatory, and precursor in synthesis .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structure : Contains a boronate ester group (dioxaborolane) attached to the benzoic acid.
- Key Differences :
- The boron-containing group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in organic synthesis . The target compound lacks such reactivity due to its dichlorocoumarin moiety.
- The dioxaborolane group enhances solubility in polar aprotic solvents, whereas the chlorine atoms in the target compound likely increase lipophilicity.
- Applications : Intermediate in pharmaceutical and materials chemistry .
Chloroaniline Isomers
- Examples : 2-Chloroaniline (CAS 95-51-2), 3-Chloroaniline (CAS 108-42-9), 4-Chloroaniline (CAS 106-47-8).
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Determinants of Bioactivity : The dichlorocoumarin group in the target compound may enhance binding to hydrophobic enzyme pockets, a trait absent in hydroxyl-rich caffeic acid or boronate esters.
- Synthetic Utility : Unlike the boron-containing analog , the target compound’s functionality is more suited to medicinal chemistry than cross-coupling reactions.
- Toxicity Considerations : Chlorinated aromatic compounds (e.g., chloroanilines ) often exhibit higher toxicity than hydroxylated analogs, suggesting the need for rigorous safety profiling of the target molecule.
Biological Activity
3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid (CAS No. 325802-49-1) is a synthetic compound belonging to the class of flavonoids, specifically a derivative of chromenone. Its structure includes a dichloro substitution on the chromenone ring and an amide linkage to benzoic acid, which may confer significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, flavonoids are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. Specific studies have shown that derivatives with similar structures can inhibit tumor growth in vivo and in vitro by targeting cancer cell metabolism and survival pathways .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Flavonoids are often recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression. Preliminary studies suggest that this compound may exert inhibitory effects on COX enzymes, thereby reducing inflammatory responses and potentially lowering cancer risk .
Antioxidant Activity
Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. Flavonoids are well-known for their antioxidant properties, scavenging free radicals and enhancing cellular defense mechanisms. The antioxidant capacity of this compound has been suggested through structure–activity relationship studies indicating that similar compounds can effectively reduce oxidative damage in cellular models .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Inhibition of Tumor Growth : A study demonstrated that a structurally similar flavonoid derivative reduced tumor volume by 50% in xenograft models of breast cancer .
- Anti-inflammatory Effects : Research indicated that a related compound significantly decreased levels of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of this compound likely involve:
- Modulation of Cell Signaling Pathways : By influencing pathways like NF-kB and MAPK, the compound may alter gene expression related to cell survival and proliferation.
- Direct Interaction with Enzymes : The amide functional group may facilitate binding to target enzymes such as COX or lipoxygenase.
Q & A
Q. What synthetic strategies are recommended for synthesizing 3-[(6,8-Dichloro-2-oxochromen-3-yl)carbonylamino]benzoic acid, and how is purity validated?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the chromene core (6,8-dichloro-2-oxochromene-3-carboxylic acid) followed by coupling with 3-aminobenzoic acid via carbodiimide-mediated amide bond formation. Critical steps include:
- Chlorination and oxidation : Ensure precise stoichiometry to avoid over-halogenation.
- Coupling reaction : Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol/water).
Purity Validation : - HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.
- Quantitative NMR (e.g., CRM4601-b certified reference material for calibration) .
- Melting point analysis (compare to literature values; discrepancies indicate impurities) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (amide C=O at ~1680 cm⁻¹, chromenone C=O at ~1720 cm⁻¹) and NH bending (~1550 cm⁻¹).
- ¹H/¹³C NMR : Assign signals for aromatic protons (6,8-dichloro substitution pattern), amide NH (~10 ppm), and benzoic acid COOH (exchangeable proton). Compare to analogs in .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ expected for benzoic acid derivatives).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for chlorinated benzoic acid derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:
- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Structural analogs : Compare activity of derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) to isolate pharmacophores.
- Orthogonal assays : Use biophysical (e.g., SPR binding) and cell-based assays to confirm target engagement .
Example : If one study reports enzyme inhibition while another does not, validate purity via HPLC-MS and test under identical buffer/pH conditions .
Q. What computational methods support the design of derivatives with enhanced binding to biological targets?
- Methodological Answer :
- Molecular docking : Use crystal structures (e.g., RCSB PDB ligands ) to model interactions with target proteins (e.g., kinases, GPCRs).
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. trifluoromethyl ) with activity data to predict optimal functional groups.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (tools: GROMACS, AMBER).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
